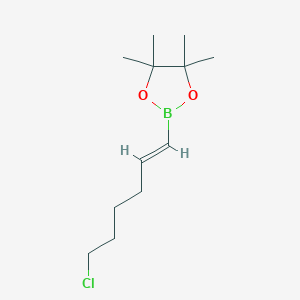

trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(E)-6-chlorohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9H,5-6,8,10H2,1-4H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDLLXXDZTUGLB-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester synthesis protocol

An In-Depth Technical Guide to the Synthesis of trans-6-Chloro-1-hexen-1-ylboronic Acid Pinacol Ester

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of this compound. This bifunctional molecule is a valuable building block in medicinal chemistry, merging the synthetic versatility of a vinylboronate with a reactive alkyl halide terminus.

Strategic Overview: The Importance of Alkenylboronates

(E)-1-Alkenylboronic acid pinacol esters are indispensable intermediates in modern organic synthesis. Their stability, ease of handling, and exceptional performance in palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, have cemented their role in the construction of complex molecular architectures.[1][2] The title compound, this compound, is particularly noteworthy. It provides a stereodefined vinylboronate for predictable cross-coupling while the terminal chloro group offers a secondary, orthogonal site for subsequent functionalization, such as nucleophilic substitution or further coupling reactions. This dual reactivity is highly sought after in the synthesis of novel pharmaceutical agents and complex natural products.[3]

The most reliable and stereoselective pathway to this class of compounds is the hydroboration of a terminal alkyne. This guide will focus on a field-proven, catalyst-mediated approach that ensures high stereochemical fidelity and excellent yield.

The Core Synthesis: Dicyclohexylborane-Mediated Hydroboration

The synthesis of trans-alkenylboronates from terminal alkynes is most effectively achieved via a syn-hydroboration mechanism. While various transition-metal catalysts can accomplish this, a classic and highly efficient method involves the use of a catalytic amount of dicyclohexylborane to mediate the hydroboration of the alkyne with a stable boron source like pinacolborane (HBpin).[4][5][6]

The key transformation is: 6-chloro-1-hexyne + Pinacolborane → this compound

Causality Behind Experimental Choices:

-

Substrate: 6-chloro-1-hexyne is the logical precursor, containing the required six-carbon chain with a terminal alkyne for hydroboration and a terminal chloride.

-

Boron Reagent: Pinacolborane (HBpin) is selected for its stability and because it directly affords the desired pinacol ester, which is generally more robust and easier to handle than the corresponding boronic acid.[7] Pinacol esters are known for their insensitivity to air and moisture and are amenable to chromatography.[5]

-

Catalyst: Dicyclohexylborane serves as the true hydroborating agent. Its steric bulk ensures a highly regioselective, anti-Markovnikov addition to the terminal alkyne, placing the boron atom on the terminal carbon.[8] A catalytic amount is sufficient because it is regenerated in a transfer reaction with pinacolborane.[4][6]

Reaction Mechanism

The reaction proceeds through a catalytic cycle where the alkenyl group is effectively transferred from the initial hydroboration adduct to the final pinacolborane acceptor.

Caption: Proposed mechanism for dicyclohexylborane-mediated hydroboration.

The process begins with the syn-addition of dicyclohexylborane across the triple bond of 6-chloro-1-hexyne. This step establishes the crucial (E)- or trans-stereochemistry of the double bond. The resulting alkenyldicyclohexylborane intermediate then reacts with pinacolborane, transferring the alkenyl group to form the stable pinacol ester product and regenerating the dicyclohexylborane catalyst.[6]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to anhydrous conditions is critical for success, as boronic esters are susceptible to hydrolysis.[9]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 6-Chloro-1-hexyne | 102.55 | 2.56 g | 25.0 | 1.0 |

| Cyclohexene | 82.14 | 4.11 g | 50.0 | 2.0 |

| Borane-THF complex (1.0 M) | - | 25.0 mL | 25.0 | 1.0 |

| Pinacolborane (HBpin) | 127.98 | 3.52 g | 27.5 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | ~100 mL | - | - |

Note: Dicyclohexylborane can be generated in situ from cyclohexene and a borane source like BH₃·THF, as described below. Alternatively, pre-formed dicyclohexylborane can be used.

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Dry the glassware thoroughly in an oven (120 °C) overnight and allow it to cool to room temperature under a stream of dry nitrogen.

-

In Situ Catalyst Generation: To the reaction flask, add anhydrous THF (50 mL) followed by cyclohexene (4.11 g, 50.0 mmol). Cool the flask to 0 °C in an ice bath. Slowly add 1.0 M borane-THF complex (25.0 mL, 25.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the resulting white slurry at 0 °C for an additional 1 hour to ensure complete formation of dicyclohexylborane.

-

Hydroboration: To the dicyclohexylborane slurry at 0 °C, add 6-chloro-1-hexyne (2.56 g, 25.0 mmol) dropwise. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Reaction progress can be monitored by GC-MS.

-

Alkenyl Group Transfer: Add pinacolborane (3.52 g, 27.5 mmol) to the reaction mixture at room temperature. Stir the mixture for 18-24 hours. The reaction should become a clear, homogeneous solution as the intermediate is consumed and the product is formed.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously add 5 mL of water to quench any unreacted boranes. Concentrate the mixture under reduced pressure to remove the bulk of the THF.

-

Extraction: Dissolve the residue in diethyl ether (100 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil or low-melting solid.

The Critical Step: Purification

The purification of boronic acid pinacol esters by standard silica gel chromatography is notoriously challenging. The Lewis acidic boron center can chelate to the Lewis basic silanol groups (Si-OH) on the silica surface, causing significant product loss, poor separation, and potential hydrolysis of the ester.[9][10]

Recommended Method: Boric Acid-Impregnated Silica Gel

To mitigate these issues, deactivating the silica gel with boric acid is a highly effective strategy that suppresses the undesired over-adsorption.[10][11]

Preparation of Treated Silica Gel:

-

Prepare a 5% (w/v) solution of boric acid in methanol.

-

Create a slurry of silica gel in this solution (e.g., 100 g silica in ~550 mL of solution).

-

Gently agitate the slurry for 1 hour.

-

Remove the solvent by filtration and wash the treated silica with ethanol.

-

Dry the silica gel thoroughly in vacuo until it is a free-flowing powder.[9]

Chromatography Protocol:

-

Stationary Phase: Boric acid-impregnated silica gel.

-

Eluent: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

-

Procedure: Pack the column with the treated silica. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with the solvent gradient, collecting fractions and analyzing by TLC (staining with iodine or potassium permanganate may be necessary as the compound is UV-inactive). Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.

Product Characterization & Validation

The identity and purity of the synthesized this compound must be confirmed.

-

Appearance: Colorless oil or a white to off-white low-melting solid.

-

Melting Point: 38-42 °C (literature value).[12]

-

¹H NMR: The key diagnostic signals are the two vinyl protons. The proton attached to the boron-bearing carbon will appear as a doublet of triplets, while the other vinyl proton will appear as a doublet. The large coupling constant (J ≈ 18 Hz) between them is definitive proof of the trans configuration. Other expected signals include a triplet for the -CH₂Cl group around 3.5 ppm and the characteristic singlet for the 12 pinacol protons around 1.2-1.3 ppm.

-

¹³C NMR: Signals for the two sp² carbons of the double bond, four distinct sp³ carbons of the hexenyl chain, the pinacol quaternary carbons, and the pinacol methyl carbons will be present.

-

¹¹B NMR: A single broad peak in the range of δ 25-35 ppm is characteristic of a tricoordinate boronic ester.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass (244.57 g/mol ) should be observed.

Overall Synthesis Workflow

The entire process, from starting materials to the validated final product, follows a logical and streamlined workflow.

Caption: Experimental workflow for synthesis and purification.

References

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

-

Thomas, A. D., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(9), 1829–1842. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Hoshi, M., Shirakawa, K., & Arase, A. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820. [Link]

-

Sci-Hub. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814–1820. [Link]

-

Thieme. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814–1820. [Link]

-

Curran, D. P., & Solovyev, A. (2011). Radical trans-Hydroboration of Alkynes with N-Heterocyclic Carbene Boranes. Angewandte Chemie International Edition, 50(44), 10422-10425. [Link]

-

Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. [Link]

-

ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

Chemistry LibreTexts. (2019). 11.10: Hydroboration–Oxidation of Alkynes. [Link]

-

Al-Zoubi, R. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(6), 1594. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 5. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. sci-hub.box [sci-hub.box]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound, 96% , 197313-32-9 - CookeChem [cookechem.com]

trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester CAS number 197313-32-9

An In-Depth Technical Guide to trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester (CAS 197313-32-9): A Strategic Building Block in Modern Synthesis

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

This compound is a versatile bifunctional reagent that has emerged as a valuable tool for researchers in organic synthesis, particularly within pharmaceutical and materials science. Its structure is unique, featuring a nucleophilic alkenylboronic ester at one end and an electrophilic primary alkyl chloride at the other. This orthogonal reactivity allows for a stepwise, controlled introduction of a six-carbon chain into complex molecular architectures.

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful and widely practiced methods for carbon-carbon bond formation.[1][2] The vinylboronic ester moiety readily participates in palladium-catalyzed cross-coupling with a wide range of organic halides and triflates. Crucially, the alkyl chloride remains intact under many standard Suzuki conditions, preserving a reactive handle for subsequent downstream transformations.[3][4] This guide provides a comprehensive overview of the reagent's properties, handling, synthesis, and application, with a focus on the mechanistic rationale and practical execution of its most important transformation.

Physicochemical Properties and Safe Handling

Accurate knowledge of a reagent's properties is fundamental to its successful application and safe handling. Organoboron compounds are generally stable, yet require specific storage conditions to ensure their integrity.[5]

Compound Data Summary

| Property | Value | Source(s) |

| CAS Number | 197313-32-9 | [6][7][8] |

| Synonyms | (E)-6-Chloro-1-hexenylboronic acid pinacol ester | [7][9] |

| Molecular Formula | C₁₂H₂₂BClO₂ | [7][10] |

| Molecular Weight | 244.57 g/mol | [7][8] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 38-42 °C (lit.) | [7][9] |

| SMILES | CC1(C)OB(OC1(C)C)\C=C\CCCCCl | [7] |

| InChI Key | FNDLLXXDZTUGLB-VQHVLOKHSA-N | [7] |

Storage and Handling Protocols

The stability of boronic esters is a key advantage that contributes to the popularity of the Suzuki-Miyaura reaction.[1] However, like all reagents, proper handling is crucial for reproducibility.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Refrigeration is recommended for long-term storage to minimize potential degradation. While pinacol esters are more robust than their corresponding boronic acids, they can be susceptible to slow hydrolysis over time.

-

Handling: Weighing and transferring the reagent should be done in a well-ventilated area or fume hood. Due to its low melting point, it may exist as a waxy solid at or slightly above ambient laboratory temperatures. For reactions requiring anhydrous conditions, the reagent should be handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the introduction of water, which can affect reaction kinetics and lead to side products like protodeboronation.[3][11] Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[7]

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and quality control. A common and effective route involves the Miyaura borylation of the corresponding vinyl halide or, more directly, the hydroboration of an appropriate alkyne followed by esterification.

Representative Synthetic Workflow

A plausible synthetic approach involves the hydroboration of 6-chloro-1-hexyne. This reaction adds a boron-hydrogen bond across the triple bond, followed by esterification with pinacol to yield the stable pinacol ester.

Caption: A simplified workflow for the synthesis of the title compound.

Quality Control and Characterization

Verification of the compound's identity and purity is essential before use. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the trans configuration of the double bond, which is indicated by a characteristic coupling constant (typically ~18 Hz) for the vinyl protons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides an assessment of purity by detecting volatile impurities.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this reagent. Its ability to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds under mild conditions with high functional group tolerance has made it indispensable in modern chemistry.[4][12][13]

Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[14] Understanding this cycle is key to rational troubleshooting and optimization.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.[15]

-

Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.[1][16]

-

Reductive Elimination: The two coupled organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[14][15]

Strategic Utility: Orthogonal Reactivity

The power of this compound lies in the differential reactivity of its two functional ends. Under typical Suzuki conditions optimized for C(sp²)-B bond coupling, the primary C(sp³)-Cl bond is significantly less reactive towards oxidative addition by palladium.[3] This allows for the selective formation of an initial product that retains the alkyl chloride for further functionalization.

Caption: Strategic use of the bifunctional reagent in a two-step synthesis.

Field-Proven Experimental Protocol

This protocol is a robust starting point for coupling the title reagent with a generic aryl bromide. Optimization may be required for specific substrates.[3]

Materials:

-

This compound (1.1 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.5 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

-

Reaction vessel (e.g., Schlenk flask or pressure vessel)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), and the base (2.5 eq).

-

Causality: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic ester for the transmetalation step.[14]

-

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic activity.[17]

-

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.

-

Causality: Degassing the solvent (e.g., by bubbling argon through it for 10-15 minutes) removes dissolved oxygen. The catalyst is added last to minimize its exposure to any residual air.[14]

-

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (12-24 hours).

-

Causality: Heating accelerates the reaction rates, particularly the often rate-limiting oxidative addition step.

-

-

Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the aryl bromide starting material.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired product.

Conclusion

This compound is more than a simple coupling partner; it is a strategic building block that enables efficient and modular synthesis. Its well-defined reactivity profile allows for selective participation in Suzuki-Miyaura reactions while preserving a valuable functional handle for subsequent chemical modifications. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can fully leverage this reagent's potential to construct complex and high-value molecules for a wide array of applications in drug discovery and beyond.

References

-

Thomas, A. Z. J., Le, C. M. L., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

-

ResearchGate. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

-

Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. [Link]

-

Menberu, W., et al. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]

-

UBC Library. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

-

Gomha, S. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

-

ChemSigma. (n.d.). 197313-32-9 this compound, 96%. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 197313-32-9 | C12H22BClO2. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Synthesis and Application of Organoboron Compounds. Retrieved from [Link]

-

Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed Central. [Link]

-

Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

-

Figshare. (2017). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - Organic Letters. Retrieved from [Link]

-

Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]

-

Slideshare. (n.d.). Organoborane or Organoboron compounds. Retrieved from [Link]

-

The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

-

Soriano-Ursúa, E. S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. 197313-32-9 | CAS DataBase [m.chemicalbook.com]

- 7. This compound 96 197313-32-9 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound, 96% , 197313-32-9 - CookeChem [cookechem.com]

- 10. This compound, 96% [197313-32-9] | Chemsigma [chemsigma.com]

- 11. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. figshare.com [figshare.com]

- 13. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. orgsyn.org [orgsyn.org]

Introduction: The Significance of (E)-Alkenylboronic Acid Pinacol Esters in Modern Drug Discovery

An In-depth Technical Guide to the Characterization of (E)-Alkenylboronic Acid Pinacol Esters for Researchers and Drug Development Professionals

A Note on Scope: Publicly available, comprehensive characterization data for (E)-6-Chloro-1-hexenylboronic acid pinacol ester is limited. Therefore, this guide has been developed to provide a robust characterization framework using the closely related and well-documented analogue, (E)-1-Hexenylboronic acid pinacol ester . The principles, protocols, and analytical logic detailed herein are directly applicable to the characterization of (E)-6-Chloro-1-hexenylboronic acid pinacol ester and similar haloalkenyl boronic esters, which are crucial intermediates in cross-coupling reactions for pharmaceutical synthesis.

(E)-Alkenylboronic acid pinacol esters are indispensable tools in contemporary organic synthesis, particularly within the realm of drug development. Their utility stems from their role as key building blocks in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional precision and functional group tolerance. The (E)-stereochemistry of the double bond and the presence of a terminal functional group, such as the chloro-substituent in the target molecule, offer synthetic chemists a versatile handle for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).

The pinacol ester form of the boronic acid provides enhanced stability, making these reagents easier to handle, purify, and store compared to their corresponding free boronic acids, which can be prone to dehydration and other degradation pathways. Accurate and thorough characterization of these intermediates is not merely a procedural formality; it is a cornerstone of ensuring reaction efficiency, predicting outcomes, and guaranteeing the purity and identity of the final API. This guide presents a comprehensive, field-tested approach to the synthesis and characterization of these vital synthetic intermediates.

Synthesis and Purification: A Validated Protocol

The synthesis of (E)-1-Hexenylboronic acid pinacol ester is typically achieved via the hydroboration of a terminal alkyne, in this case, 1-hexyne, followed by in-situ esterification. The choice of a catecholborane hydroboration followed by reaction with pinacol is a common and effective strategy to ensure high (E)-selectivity.

Experimental Protocol: Synthesis of (E)-1-Hexenylboronic acid pinacol ester

Materials:

-

1-Hexyne (98%)

-

Catecholborane (1.0 M solution in THF)

-

Pinacol

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 1-hexyne (1.0 eq) and anhydrous THF.

-

Hydroboration: Cool the solution to 0 °C in an ice bath. Add catecholborane (1.05 eq) dropwise via the dropping funnel over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. The progress of the hydroboration can be monitored by thin-layer chromatography (TLC).

-

Esterification: Add pinacol (1.1 eq) to the reaction mixture and stir at room temperature for an additional 12 hours.

-

Workup: Remove the THF under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure (E)-1-Hexenylboronic acid pinacol ester as a colorless oil.

Caption: Synthesis and purification workflow for (E)-1-Hexenylboronic acid pinacol ester.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the unambiguous structural elucidation and purity assessment of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure and stereochemistry of the product. ¹H, ¹³C, and ¹¹B NMR spectra should be acquired.

Rationale for NMR Nuclei Selection:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constant (J-value) between the vinylic protons is diagnostic for the (E)-stereochemistry.

-

¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environments. The chemical shifts of the sp² carbons are characteristic of the double bond.

-

¹¹B NMR: Confirms the presence of the boron atom and provides information about its coordination environment. A single peak in the expected region for a tri-coordinate boronic ester is a strong indicator of the correct structure.

Table 1: Representative NMR Data for (E)-1-Hexenylboronic acid pinacol ester

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~6.65 | dt | J = 17.5, 6.5 | H-2 (vinylic) |

| ~5.40 | dt | J = 17.5, 1.5 | H-1 (vinylic) | |

| ~2.15 | q | J = 7.0 | H-3 (allylic CH₂) | |

| ~1.40 | m | H-4, H-5 (CH₂) | ||

| ~1.25 | s | Pinacol CH₃ | ||

| ~0.90 | t | J = 7.5 | H-6 (terminal CH₃) | |

| ¹³C NMR | ~155.0 | C-2 (vinylic) | ||

| ~120.0 (broad) | C-1 (vinylic, B-C) | |||

| ~83.0 | Pinacol quaternary C | |||

| ~37.5 | C-3 (allylic CH₂) | |||

| ~31.0 | C-4 (CH₂) | |||

| ~24.5 | Pinacol CH₃ | |||

| ~22.5 | C-5 (CH₂) | |||

| ~14.0 | C-6 (terminal CH₃) | |||

| ¹¹B NMR | ~30.0 | s | B (boronic ester) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Key Interpretive Insight: The large coupling constant (~17.5 Hz) between the two vinylic protons (H-1 and H-2) is the definitive evidence for the (E)- or trans-configuration of the double bond. A cis-configuration would exhibit a much smaller J-value, typically in the range of 8-12 Hz.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is well-suited for this volatile, thermally stable compound. EI is a hard ionization technique that provides a clear molecular ion peak (M⁺) and a rich fragmentation pattern that can be used for structural confirmation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule.

-

Loss of Propyl Group: A common fragmentation pathway is the cleavage of the C3-C4 bond, resulting in the loss of a propyl radical.

-

Pinacol-related Fragments: Fragmentation of the pinacol ester group can also be observed.

Table 2: Expected m/z Values for (E)-1-Hexenylboronic acid pinacol ester in HRMS

| Ion Formula | Calculated m/z | Description |

| [C₁₂H₂₃BO₂]⁺ | 222.1791 | Molecular Ion (M⁺) |

| [C₁₂H₂₂BO₂]⁺ | 221.1713 | [M-H]⁺ |

| [C₉H₁₈BO₂]⁺ | 181.1399 | [M-C₃H₅]⁺ |

Chromatographic Purity Assessment

While NMR and MS confirm the structure, chromatography is essential for quantifying the purity of the synthesized material.

Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is an excellent method for assessing the purity of volatile compounds like (E)-1-Hexenylboronic acid pinacol ester.

Experimental Protocol: GC Purity Analysis

-

Instrument: Agilent 7890A GC or equivalent

-

Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or similar non-polar column

-

Carrier Gas: Helium or Hydrogen

-

Inlet Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.

-

Sample Preparation: Prepare a ~1 mg/mL solution in ethyl acetate.

The purity is calculated from the relative peak areas in the resulting chromatogram. A purity level of >95% is typically required for use in subsequent synthetic steps.

Caption: Integrated workflow for the analytical characterization of boronic esters.

Conclusion and Best Practices

The thorough characterization of (E)-6-Chloro-1-hexenylboronic acid pinacol ester, and its analogues, is a critical step in the drug development pipeline. The multi-technique approach outlined in this guide, combining synthesis, purification, NMR, MS, and chromatography, provides a self-validating system that ensures the identity, stereochemistry, and purity of this important synthetic intermediate. Adherence to these rigorous analytical standards is paramount for the successful and reproducible synthesis of complex pharmaceutical agents.

References

-

Title: The Nobel Prize in Chemistry 2010. Source: NobelPrize.org. URL: [Link]

-

Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Source: John Wiley & Sons. URL: [Link]

-

Title: Catecholborane: A New, Stable, and Versatile Hydroborating Reagent. Source: Journal of the American Chemical Society. URL: [Link]

A Guide to the Synthesis, Properties, and Application of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester

An In-depth Technical Guide: trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable bifunctional reagent in modern organic synthesis. Possessing both a vinylboronic ester and a terminal alkyl chloride, it serves as a versatile building block for the sequential introduction of molecular complexity. This guide provides a detailed overview of its core physicochemical properties, discusses its synthesis and characterization, and presents a comprehensive, field-tested protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. The methodologies and rationales described herein are grounded in established chemical principles to ensure reproducibility and success in a research and development setting.

Physicochemical and Structural Properties

This compound, also known as (E)-6-Chloro-1-hexenylboronic acid pinacol ester, is a stable, solid compound at room temperature, making it significantly easier to handle and store compared to its corresponding boronic acid.[1] The pinacol ester group provides enhanced stability, reducing the propensity for protodeboronation, a common side reaction with boronic acids.[2]

The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂BClO₂ | [3][4] |

| Molecular Weight | 244.57 g/mol | [1][3] |

| CAS Number | 197313-32-9 | [1][3] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | 38-42 °C | [1][4] |

| SMILES String | CC1(C)OB(OC1(C)C)\C=C\CCCCCl | |

| InChI Key | FNDLLXXDZTUGLB-VQHVLOKHSA-N |

Synthesis and Characterization

Synthetic Strategy: The Hydroboration Approach

The synthesis of vinylboronic esters is most commonly achieved through the hydroboration of a terminal alkyne. For this compound, a logical and efficient route involves the hydroboration of 6-chloro-1-hexyne with a suitable borane reagent, followed by esterification with pinacol.

Rationale for Reagent Selection:

-

Catecholborane or Pinacolborane: These are the reagents of choice for the hydroboration of alkynes to yield vinylboranes. Pinacolborane is often preferred as it can directly yield the desired pinacol ester in some catalyzed procedures. The reaction typically proceeds with syn-addition, leading to the desired trans (or E) stereochemistry of the resulting vinylboronic ester.

-

Catalyst: While uncatalyzed hydroboration is possible, transition metal catalysts (e.g., those based on rhodium or iridium) can improve regioselectivity (anti-Markovnikov addition to place the boron at the terminal carbon) and control of stereochemistry.

Characterization and Quality Control

Confirming the identity and purity of the synthesized ester is critical. The following techniques are standard.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint. Key expected signals include:

-

Two doublets in the vinylic region (approx. δ 5.5-7.0 ppm) with a large coupling constant (J ≈ 18 Hz), characteristic of a trans-alkene.

-

A triplet at approximately δ 3.5 ppm corresponding to the -CH₂Cl methylene protons.

-

A sharp singlet at approximately δ 1.2-1.3 ppm integrating to 12 protons, representing the four equivalent methyl groups of the pinacol ester.[5]

-

-

¹³C NMR Spectroscopy: This technique confirms the carbon skeleton, with the boronate-substituted vinyl carbon appearing at a characteristic downfield shift.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern, which is particularly informative due to the presence of chlorine.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a paramount tool for constructing C(sp²)-C(sp²) bonds, widely used in pharmaceutical and materials science.[2][6] The vinylboronic ester functionality of the title compound makes it an ideal coupling partner for aryl, heteroaryl, or vinyl halides.

Experimental Protocol: Coupling with 4-Bromoanisole

This protocol details a representative Suzuki-Miyaura coupling to synthesize trans-1-(4-methoxyphenyl)-6-chloro-1-hexene.

Materials:

-

This compound (1.0 eq)

-

4-Bromoanisole (1.1 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq) or a more advanced ligand like SPhos or XPhos

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), deoxygenated

Step-by-Step Methodology:

-

Catalyst Pre-formation (Trustworthiness Pillar): In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Pd(OAc)₂ and PPh₃ in a portion of the deoxygenated dioxane. Stir for 10-15 minutes at room temperature.

-

Expertise & Experience: Pre-forming the active Pd(0) catalyst from the Pd(II) precursor and phosphine ligand in situ but before adding the main reagents ensures a more consistent and active catalytic species, leading to higher reproducibility and yields. The 1:4 Pd:ligand ratio is used to ensure the palladium center remains coordinated and stable.

-

-

Reagent Addition: To the flask containing the activated catalyst, add K₂CO₃, this compound, and the remaining deoxygenated dioxane.

-

Substrate Addition: Add 4-bromoanisole to the reaction mixture, followed by the deoxygenated water.

-

Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Expertise & Experience: The aqueous base is essential. The base (K₂CO₃) activates the boronic ester to form a more nucleophilic boronate species, which is critical for the transmetalation step—the transfer of the vinyl group from boron to the palladium center.[2]

-

-

Work-up and Extraction:

-

Cool the reaction to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Workflow Visualization

The following diagram illustrates the logical flow of the Suzuki-Miyaura protocol.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

-

Handling: As with all chemical reagents, use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. The pinacol ester moiety is relatively stable, but hydrolysis can occur over time in the presence of water.

-

Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

-

Chemsigma. 197313-32-9 this compound, 96%. [Link]

-

Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]

-

Royal Society of Chemistry. Supporting Information for "Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters". [Link]

-

Organic Syntheses. Boronic esters procedure. [Link]

-

National Institutes of Health (PMC). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. [Link]

-

Chemical-Suppliers. trans-1-Hexen-1-ylboronic acid pinacol ester. [Link]

-

ACS Publications. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex. [Link]

-

National Institutes of Health (PMC). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. [Link]

-

PubMed. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

-

National Institutes of Health (PMC). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. [Link]

-

University of Wisconsin, Department of Chemistry. Organic Chemistry Data - 1H NMR Chemical Shifts. [Link]

Sources

- 1. This compound, 96% , 197313-32-9 - CookeChem [cookechem.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 197313-32-9 this compound, 96% [chemsigma.com]

- 5. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage of chloro-substituted vinyl boronic esters

An In-depth Technical Guide to the Stability and Storage of Chloro-Substituted Vinyl Boronic Esters

Executive Summary

Chloro-substituted vinyl boronic esters are powerful reagents in modern organic synthesis, particularly in cross-coupling reactions for pharmaceutical and materials science applications. However, their utility is intrinsically linked to their stability. These compounds are highly susceptible to degradation via hydrolysis (protodeboronation) and oxidation, which can compromise reagent integrity, reduce reaction yields, and lead to inconsistent results. This guide provides a comprehensive overview of the chemical principles governing their instability, outlines key degradation pathways, and establishes field-proven protocols for their proper handling, storage, and stability assessment to ensure their effective use in research and development.

Introduction: The Synthetic Power and Inherent Challenge

Vinyl boronic esters are indispensable tools in organic chemistry, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. The introduction of a chloro-substituent onto the vinyl backbone creates a versatile synthetic handle, allowing for subsequent functionalization and the construction of complex molecular architectures. This unique combination of a reactive C-B bond and a modifiable C-Cl bond makes them highly valuable building blocks for drug discovery professionals.

The primary challenge, however, lies in their inherent instability.[1] The electron-deficient boron atom, coupled with the reactivity of the vinyl group, renders these molecules sensitive to common laboratory conditions. Understanding and mitigating this instability is not merely a matter of procedural correctness but a prerequisite for reliable and reproducible synthesis.

Core Chemical Principles of Instability

The stability of a chloro-substituted vinyl boronic ester is dictated by the interplay of its three core components: the boronic ester, the vinyl group, and the chloro-substituent.

The Boronic Ester Functional Group

The boron atom in a boronic ester is trigonal planar with an empty p-orbital, making it a Lewis acid. This Lewis acidity is the root of its susceptibility to nucleophilic attack, particularly by water, which initiates hydrolysis. While esterification with diols like pinacol reduces the Lewis acidity compared to the parent boronic acid, the susceptibility remains.[2] Furthermore, the C-B bond is prone to cleavage by oxidation, a common degradation pathway for many organoboron compounds.[3]

Influence of the Vinyl and Chloro Groups

Vinyl boronic esters are recognized as a class of compounds that can be inherently unstable.[1] The sp²-hybridized carbon of the vinyl group influences the polarity and reactivity of the C-B bond. The addition of an electron-withdrawing chloro-substituent further modulates the electronic properties of the double bond, which can impact the rates of both desired reactions and undesired degradation.

Major Degradation Pathways

Two primary pathways account for the majority of chloro-substituted vinyl boronic ester degradation: protodeboronation and oxidation. A third pathway, polymerization, is also a potential concern.

-

Protodeboronation (Hydrolysis): This is a chemical reaction where a proton source, typically water, cleaves the carbon-boron bond to form a C-H bond.[4] For a vinyl boronic ester, this results in the corresponding chloro-alkene and a boric acid byproduct. This process is a well-known undesired side reaction in coupling chemistry and can be catalyzed by acids or bases.[4][5] While some vinyl boronic acids can exhibit slow protodeboronation under specific pH conditions, the presence of atmospheric moisture is a constant threat.[6][7]

-

Oxidation: Exposure to atmospheric oxygen can lead to the oxidative cleavage of the C-B bond.[8][9] This process often proceeds through peroxide intermediates and results in the formation of carbonyl compounds or alcohols, fundamentally destroying the reagent.[2][10][11] The reaction can be catalyzed by trace metals and is a significant concern for long-term storage.[8]

-

Polymerization: Like many vinyl compounds, these reagents can be susceptible to polymerization, especially when exposed to heat, light, or radical initiators.[1]

Below is a diagram illustrating the primary degradation pathways.

Caption: Major degradation routes for a chloro-substituted vinyl boronic ester.

Best Practices for Storage and Handling

Given their sensitivity, rigorous adherence to proper storage and handling techniques is critical. These protocols are designed to create a multi-barrier defense against moisture and oxygen.[12][13]

Atmosphere: The Inert Gas Imperative

The single most important factor in preserving chloro-substituted vinyl boronic esters is the strict exclusion of air and moisture.[14][15]

-

Primary Storage: Solids and liquids should be stored in a glovebox under a dry, inert atmosphere (argon or nitrogen).[12][16]

-

Secondary Storage: If a glovebox is unavailable, reagents should be stored in flame-sealed ampoules or in bottles with high-integrity septa, such as Sure/Seal™ packaging.[12][17] The headspace of the container must be flushed thoroughly with a dry inert gas. Parafilm should be used to wrap the cap and neck of the bottle for an extra barrier.

Temperature: Balancing Stability and Practicality

Lower temperatures slow the rate of all chemical degradation pathways.

-

Long-Term Storage (> 1 month): Store at -20°C in a freezer. This is particularly important for volatile or thermally sensitive compounds.[16]

-

Short-Term Storage (< 1 month): Refrigeration at 2-8°C is generally sufficient.[18]

Critical Handling Note: When removing a reagent from cold storage, always allow the container to warm to room temperature completely before opening.[14] Opening a cold container will cause atmospheric moisture to condense inside, immediately compromising the reagent.

Data Presentation: Recommended Storage Conditions

| Condition | Recommendation | Rationale | Degradation Pathway Mitigated |

| Atmosphere | Store under dry Argon or Nitrogen. | Excludes O₂ and H₂O from contact with the reagent. | Oxidation, Protodeboronation |

| Temperature | Long-Term: -20°CShort-Term: 2-8°C | Reduces the kinetic rate of degradation reactions. | All (Protodeboronation, Oxidation, Polymerization) |

| Container | Glovebox, sealed ampoule, or Sure/Seal™ bottle. | Provides a robust physical barrier against the atmosphere. | Oxidation, Protodeboronation |

| Light | Store in amber vials or in the dark. | Prevents photo-initiated degradation or polymerization. | Polymerization |

| Chemical Purity | Use anhydrous solvents and clean, dry glassware. | Prevents introduction of water or other reactive impurities.[13] | Protodeboronation |

Experimental Protocol: Stability Assessment Workflow

To ensure the quality of a reagent, especially from a new or aged batch, performing a stability check is a self-validating measure. The most common method is Nuclear Magnetic Resonance (NMR) spectroscopy, which can quantify the purity of the compound and identify degradation products.[16]

Step-by-Step NMR Stability Protocol

-

Environment Preparation: Perform all manipulations in a glovebox or under a positive pressure of inert gas using Schlenk line techniques.[12]

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the chloro-substituted vinyl boronic ester.

-

Dissolve the sample in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) that has been stored over molecular sieves.

-

Transfer the solution to a dry NMR tube.

-

-

Sealing: If the sample will be analyzed immediately, cap the NMR tube securely. For long-term monitoring or if a delay is expected, use a specialized J. Young NMR tube or flame-seal the tube under vacuum.[12]

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration.

-

Analysis:

-

Integrate the characteristic vinyl proton signals of the desired compound.

-

Look for the appearance of new signals corresponding to the chloro-alkene (from protodeboronation) or other impurities.

-

Calculate the purity based on the relative integration of the product peaks versus impurity peaks.

-

The workflow for this protocol is visualized below.

Caption: Experimental workflow for assessing reagent stability via NMR.

Alternative Strategies for Unstable Boronic Acids

For particularly unstable chloro-substituted vinyl boronic acids, using a more robust surrogate can be a highly effective strategy. N-methyliminodiacetic acid (MIDA) boronates have emerged as an excellent alternative.[1] These compounds are crystalline, benchtop-stable solids that can be easily handled and stored under standard conditions. In the presence of a mild aqueous base during a reaction, they undergo slow, controlled hydrolysis to release the reactive boronic acid in situ, minimizing its decomposition while allowing it to participate effectively in the desired cross-coupling reaction.[1]

Conclusion

The synthetic utility of chloro-substituted vinyl boronic esters is directly proportional to their chemical integrity. Their inherent susceptibility to hydrolysis and oxidation is not an insurmountable obstacle but a chemical property that must be managed with rigorous and informed protocols. By strictly controlling the storage atmosphere, temperature, and handling procedures, researchers can significantly extend the shelf-life and ensure the reactivity of these valuable reagents. Routine verification of purity via NMR serves as a critical quality control step, guaranteeing that the starting material is fit for purpose and ultimately leading to more reliable, reproducible, and successful synthetic outcomes.

References

-

Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻). ResearchGate. Available at: [Link]

-

Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications (RSC Publishing). 2017. Available at: [Link]

-

Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. 2008. Available at: [Link]

-

Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. 2023. Available at: [Link]

-

How to Store Reagents. Department of Chemistry, University of Rochester. Available at: [Link]

-

Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. White Rose Research Online. Available at: [Link]

-

Boronic acid. Wikipedia. Available at: [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. 2016. Available at: [Link]

-

Protodeboronation. Wikipedia. Available at: [Link]

-

Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates. ResearchGate. 2019. Available at: [Link]

-

Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. National Institutes of Health (NIH). 2012. Available at: [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. 2016. Available at: [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). 2022. Available at: [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. 1999. Available at: [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. 2021. Available at: [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). 2009. Available at: [Link]

-

Enantiospecific Alkynylation of Alkylboronic Esters. National Institutes of Health (NIH). 2017. Available at: [Link]

-

Organoboron chemistry. Wikipedia. Available at: [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. 2019. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]

- 3. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. molan.wdfiles.com [molan.wdfiles.com]

- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. orgsyn.org [orgsyn.org]

- 16. How To [chem.rochester.edu]

- 17. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester

Introduction: Navigating the Data Gap for a Key Synthetic Building Block

trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester is a valuable bifunctional reagent in modern organic synthesis. Its vinylboronate moiety is primed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the terminal chloro group offers a secondary site for nucleophilic substitution or further cross-coupling. This structure allows for the strategic, stepwise construction of complex molecular architectures, making it a significant tool for researchers in pharmaceutical and materials science.

However, a critical gap exists in the publicly available physicochemical data for this compound: its solubility profile. Quantitative solubility data is fundamental for a wide range of applications, including reaction optimization, purification strategy development (crystallization and chromatography), and formulation. This guide, therefore, serves a dual purpose. Firstly, it provides a robust, experience-based prediction of the solubility of this compound in common laboratory solvents based on first principles and analogous compound behavior. Secondly, and more critically, it delivers a comprehensive, field-proven experimental protocol for researchers to determine this solubility data with high fidelity in their own laboratories.

Causality of Structure: Predicting Solubility from Molecular Architecture

The solubility of a compound is dictated by its intermolecular interactions with the solvent. By dissecting the structure of this compound, we can infer its likely behavior.

-

The Pinacol Ester Group: The esterification of a boronic acid with pinacol is a common strategy to enhance its stability and, crucially, its solubility in organic solvents.[1][2][3] This bulky, lipophilic group significantly shields the polar B-O bonds, reducing the molecule's propensity for self-association through hydrogen bonding and favoring interactions with a range of organic media.[4] Generally, pinacol esters exhibit markedly higher solubility in organic solvents compared to their parent boronic acids.[1][2]

-

The trans-Alkenyl Chain: The six-carbon chain is a significant non-polar feature. This hydrocarbon backbone will dominate the molecule's character, favoring solubility in non-polar to moderately polar solvents through van der Waals interactions.

-

The Terminal Chloro Group: The carbon-chlorine bond is polar, but its contribution to the overall polarity of this 12-carbon molecule is modest. Chloroalkanes are generally insoluble in water but soluble in non-polar organic solvents.[5] The primary influence of this group is as a reactive handle, rather than a major driver of solubility.

Based on this analysis, we can predict that the compound will behave as a typical non-polar to moderately polar organic molecule, with the pinacol ester group enhancing its solubility across a range of common organic solvents.

Predicted Solubility Profile

While quantitative data is unavailable, the following table summarizes the predicted qualitative solubility at ambient temperature. This table is an educated estimation based on the structural analysis and data from analogous boronic esters.[1][4] Researchers should use this as a starting point for solvent screening.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexanes, Cyclohexane, Toluene | Medium to High | The dominant non-polar hexenyl chain will interact favorably with these solvents. Studies on similar pinacol esters show the lowest solubility in hydrocarbons like methylcyclohexane, but still significant.[1][4] |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents are excellent at dissolving moderately polar and non-polar compounds. Chloroform, in particular, is often an excellent solvent for boronic acid pinacol esters.[1][4] |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether (Et₂O), Acetone, Ethyl Acetate (EtOAc) | High | The ether and carbonyl oxygens in these solvents can act as hydrogen bond acceptors for any adventitious water and can interact with the B-O bonds of the ester. Phenylboronic acid pinacol ester shows very high solubility in solvents like acetone and ethers even at low temperatures.[1] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Low to Medium | The non-polar character of the C6 chain will limit solubility. While the pinacol ester group provides some polarity, the overall molecule is likely not hydrophilic enough to dissolve to a high concentration. The potential for transesterification with the alcohol solvent under certain conditions (e.g., acid/base catalysis) should also be considered, although this is generally slow at room temperature. |

| Aqueous | Water, Buffers | Insoluble | The large, non-polar hydrocarbon chain and the lipophilic pinacol group make the molecule hydrophobic. Significant solubility in purely aqueous media is not expected. |

A Self-Validating Protocol for Experimental Solubility Determination: The Dynamic Method

For researchers requiring precise, quantitative solubility data, the dynamic (or synthetic) method is a robust and widely accepted technique for compounds like boronic esters.[1][6][7] This method involves heating a suspension of known composition until a clear solution is observed, thereby identifying the equilibrium solubility temperature.

Principle of the Method

A biphasic sample of the solute (this compound) and a chosen solvent of precisely known composition is prepared in a jacketed glass vessel. The sample is heated at a slow, constant rate while being vigorously stirred. The transition from a turbid suspension to a clear, single-phase solution is monitored, typically with a luminance probe that detects changes in light transmission. The temperature at which the last solid particle dissolves is the equilibrium temperature for that specific concentration. Repeating this process for various compositions allows for the construction of a complete solubility curve (mole fraction vs. temperature).

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh a specific mass of this compound (e.g., to ±0.1 mg) into a jacketed glass reaction vessel.

-

Accurately weigh the desired solvent into the same vessel. The total composition (mole fraction) must be known with high precision.

-

Causality Check: High accuracy in mass determination is critical as it directly translates to the accuracy of the mole fraction (x-axis of the solubility curve).

-

-

Apparatus Setup:

-

Place the vessel in a thermostatically controlled circulating bath.

-

Insert a calibrated temperature probe directly into the sample, ensuring it does not touch the vessel walls.

-

Insert a magnetic stir bar for vigorous agitation.

-

Insert a luminance probe or laser turbidity sensor through a sealed port, ensuring the light path traverses the bulk of the solution.

-

-

Heating and Equilibration:

-

Begin vigorous stirring to ensure the suspension is homogenous.

-

Program the circulating bath to heat the sample at a slow, constant rate (e.g., 0.1–0.3 K/min).

-

Causality Check: A slow heating rate is paramount to ensure the system remains at or near thermal equilibrium. A fast rate will lead to an overestimation of the dissolution temperature.

-

-

Endpoint Detection:

-

Continuously monitor the output of the luminance probe. As the solute dissolves, the turbidity of the solution will decrease, and the intensity of light passing through the sample will increase.

-

The equilibrium solubility temperature is the point at which the light intensity curve shows a sharp, distinct inflection, indicating the complete dissolution of all solid particles and the formation of a clear solution.

-

Simultaneously record the temperature from the internal probe at this inflection point.

-

-

Data Collection and Curve Construction:

-

Repeat steps 1-4 for a range of different compositions (mole fractions) of the solute in the solvent.

-

Plot the recorded equilibrium temperatures (T, in Kelvin) against the corresponding mole fractions (x) of the solute. This plot constitutes the experimental solubility curve.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the dynamic solubility determination protocol.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not currently in the public domain, a detailed analysis of its molecular structure allows for reliable qualitative predictions. The compound is expected to be highly soluble in common non-polar and polar aprotic organic solvents and poorly soluble in aqueous media. For applications requiring precise data, the dynamic method outlined provides a robust and validated experimental pathway. This guide equips researchers with both the predictive framework and the practical tools necessary to effectively utilize this important synthetic building block.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from a page that discusses the better solubility of pinacol esters compared to the parent acid. Available at: [Link]

-

Studyclix. (n.d.). Organic Compounds. Retrieved from a resource stating chloroalkanes are insoluble in water but soluble in non-polar solvents. Available at: [Link]

-

SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from a research paper detailing the solubility of phenylboronic acid and its esters. Available at: [Link]

-

ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... Retrieved from a figure caption describing the dynamic method. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. d-nb.info [d-nb.info]

- 5. blob-static.studyclix.ie [blob-static.studyclix.ie]

- 6. Solubility Equations of Boron Compounds under Coolant Conditions in VVER-Type Reactor Plants | springerprofessional.de [springerprofessional.de]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, a bifunctional organoboron compound, has emerged as a valuable building block in modern organic synthesis. Its structure, featuring a trans-vinylboronate moiety and a terminal alkyl chloride, offers synthetic chemists a versatile platform for sequential and diverse chemical transformations. This guide provides a comprehensive overview of the probable first synthesis of this reagent, its detailed characterization, and its applications, particularly in the realm of carbon-carbon bond formation. While a singular "discovery" paper for this specific molecule remains elusive in publicly accessible literature, its synthesis logically follows from pioneering work in the stereoselective hydroboration of functionalized alkynes.

The strategic importance of this molecule lies in its orthogonal reactivity. The vinylboronate group is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond with high stereochemical fidelity. Simultaneously, the alkyl chloride terminus provides a handle for subsequent nucleophilic substitution or other transformations. This dual functionality makes it an attractive intermediate in the synthesis of complex molecules, including pharmacologically active compounds.

First Synthesis: A Mechanistic Perspective on Stereoselective Hydroboration

The first synthesis of this compound is reasonably attributed to the application of the dicyclohexylborane-catalyzed hydroboration of 1-alkynes with pinacolborane, a method detailed by Shirakawa, Arase, and Hoshi in 2004.[1][2] This approach provides excellent control over the regioselectivity and stereoselectivity of the hydroboration of terminal alkynes, including those bearing functional groups like halides.

The reaction proceeds via a syn-addition of the hydroborane to the alkyne, leading to the exclusive formation of the (E)- or trans-isomer. The catalytic cycle is thought to involve the formation of an alkenyl-dicyclohexylborane intermediate, which then undergoes a transfer of the alkenyl group to the pinacolborane, regenerating the dicyclohexylborane catalyst.[1]

Plausible Catalytic Cycle

Caption: Proposed catalytic cycle for the dicyclohexylborane-mediated hydroboration.

Experimental Protocol: First Synthesis

The following protocol is adapted from the general procedure described by Shirakawa, Arase, and Hoshi for the synthesis of (E)-1-alkenylboronic acid pinacol esters.[1][2]

Materials:

-

6-Chloro-1-hexyne

-

Pinacolborane (HBPin)

-

Dicyclohexylborane (Cy2BH) solution (typically in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere chemistry (Schlenk line, argon or nitrogen)

Procedure:

-

Reaction Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with 6-chloro-1-hexyne (1.0 mmol) and pinacolborane (1.1 mmol).

-

Catalyst Addition: To this mixture, a solution of dicyclohexylborane (0.05 mmol, 5 mol%) in anhydrous THF is added under an inert atmosphere of argon or nitrogen.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Physicochemical and Spectroscopic Characterization

This compound is a white to off-white solid at room temperature.[3]

| Property | Value | Reference |

| CAS Number | 197313-32-9 | [4][5] |

| Molecular Formula | C₁₂H₂₂BClO₂ | [4][5] |

| Molecular Weight | 244.57 g/mol | [4][5] |

| Melting Point | 38-42 °C | [3] |

| Appearance | White to off-white solid |

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

~6.6-6.8 (dt, 1H): Vinyl proton coupled to the other vinyl proton and the adjacent methylene group.

-

~5.4-5.6 (d, 1H): Vinyl proton coupled to the other vinyl proton.

-

~3.5 (t, 2H): Methylene protons adjacent to the chlorine atom.

-

~2.1-2.3 (m, 2H): Methylene protons adjacent to the vinyl group.

-

~1.7-1.9 (m, 2H): Methylene protons.

-

~1.4-1.6 (m, 2H): Methylene protons.

-

~1.25 (s, 12H): Methyl protons of the pinacol group.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

~150-155: Vinylic carbon attached to the boron atom.

-

~125-130: Vinylic carbon.

-

~83-84: Quaternary carbons of the pinacol group.

-

~44-46: Methylene carbon attached to the chlorine atom.

-

~30-35: Methylene carbons.

-

~24-25: Methyl carbons of the pinacol group.

Expected Mass Spectrometry (EI):

-